1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE
Descripción
This compound features a complex heterocyclic scaffold comprising a [1,2,3]triazolo[1,5-a]quinazoline core fused with a 4-bromobenzenesulfonyl group at position 3 and a 4-(2-fluorophenyl)piperazine substituent at position 3. The 4-bromobenzenesulfonyl group likely improves solubility and metabolic stability compared to non-sulfonylated analogs, while the 2-fluorophenylpiperazine moiety may enhance receptor binding specificity, particularly in neurological or kinase targets .
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrFN6O2S/c26-17-9-11-18(12-10-17)36(34,35)25-24-28-23(19-5-1-3-7-21(19)33(24)30-29-25)32-15-13-31(14-16-32)22-8-4-2-6-20(22)27/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLWEHRFFRBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group can be introduced via sulfonylation reactions using bromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenyl Piperazine: The final step involves the coupling of the triazoloquinazoline intermediate with 2-fluorophenyl piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Análisis De Reacciones Químicas
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anticancer, antimicrobial, or anti-inflammatory activities.
Biological Research: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, contributing to the understanding of its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and studying the interactions between small molecules and proteins.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may bind to the active site of enzymes, inhibiting their activity, while the bromobenzenesulfonyl and fluorophenyl piperazine groups may enhance binding affinity and specificity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity:
Key Observations:
Core Heterocycle Differences: The triazoloquinazoline core in the target compound is more electron-deficient and bulkier than triazolopyrimidine () or triazoloazepine () cores. This may enhance binding to hydrophobic pockets in enzymes like kinases or parasitic targets .
Substituent Effects :
- The 4-bromobenzenesulfonyl group distinguishes the target compound from analogs with carboxamide () or oxazole () substituents. Sulfonyl groups often improve pharmacokinetic properties by increasing solubility and reducing oxidative metabolism .
- The 2-fluorophenylpiperazine substituent is structurally similar to compounds in and , where fluorinated aryl groups enhance blood-brain barrier penetration or receptor selectivity .
Synthetic Routes :
- Suzuki coupling is widely used for triazoloheterocycles (e.g., ), suggesting the target compound’s synthesis may involve similar cross-coupling steps .
- Piperazine introduction via reductive amination () or nucleophilic substitution () is feasible for the target compound .
Bioactivity Trends: Triazolopyrimidines () exhibit antitrypanosomal and kinase-inhibitory activities, implying the target compound may share similar mechanisms . Piperazine-containing analogs () often target neurological or cancer pathways due to their affinity for GPCRs or kinase ATP-binding pockets .
Actividad Biológica
The compound 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline core , a bromophenyl sulfonyl group , and a fluorophenyl piperazine moiety . These structural elements contribute to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19BrN6O4S |
| Molecular Weight | 532.41 g/mol |
| IUPAC Name | [4-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Antimicrobial Activity : The triazole ring has been associated with disrupting bacterial cell membranes, suggesting potential use as an antimicrobial agent.
- Signal Transduction Modulation : The compound may interfere with various signaling pathways critical for cell survival and proliferation.
Biological Activity Studies
Several studies have investigated the biological effects of similar compounds within the same class. Below is a summary of findings related to the compound's activity:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that it inhibited cell growth significantly at concentrations as low as 5 µM, suggesting strong anticancer potential.
Case Study 2: Antimicrobial Effects
Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL. This suggests its potential application in treating bacterial infections.
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other triazoloquinazolines. For instance:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Anticancer | Lacks sulfonyl group |
| Compound B | Antimicrobial | Does not contain triazole |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
